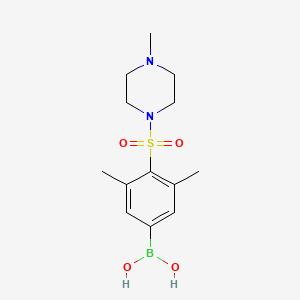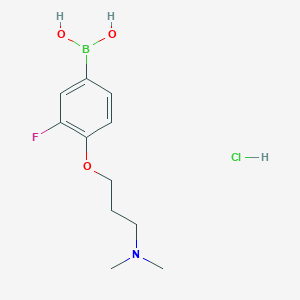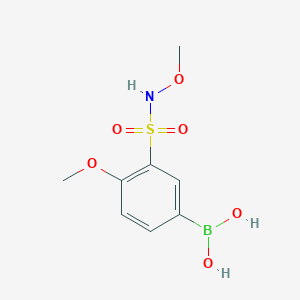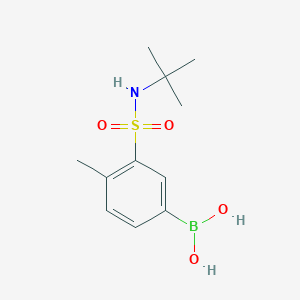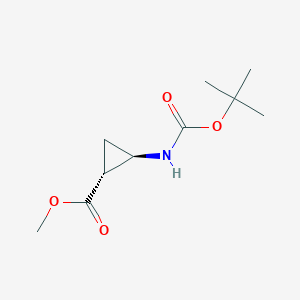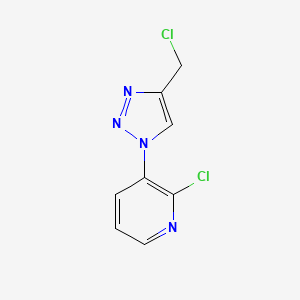
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine involves several steps. One common approach is the cyclocondensation reaction using a trifluoromethyl-containing intermediate. The reaction conditions and reagents play a crucial role in achieving high yields of the desired product .
Molecular Structure Analysis
The molecular formula of this compound is C6H6ClN , with a molecular weight of approximately 127.57 g/mol . The chloromethyl group is attached to the pyridine ring, and the 1,2,3-triazole forms another part of the structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis of TFMP involves the chlorination of the pyridine ring to give 2,5-CTF as the major product, which can be subsequently converted to 2,3,5-DCTF .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP)
- Field : Pharmaceutical industry .
- Application : CDP is used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .
- Method : CDP can be synthesized using maltol as a starting material .
- Results : The quantification of CDP in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method .
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis of TFMP involves the chlorination of the pyridine ring to give 2,5-CTF as the major product, which can be subsequently converted to 2,3,5-DCTF .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP)
- Field : Pharmaceutical industry .
- Application : CDP is used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .
- Method : CDP can be synthesized using maltol as a starting material .
- Results : The quantification of CDP in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method .
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis of TFMP involves the chlorination of the pyridine ring to give 2,5-CTF as the major product, which can be subsequently converted to 2,3,5-DCTF .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP)
- Field : Pharmaceutical industry .
- Application : CDP is used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .
- Method : CDP can be synthesized using maltol as a starting material .
- Results : The quantification of CDP in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method .
properties
IUPAC Name |
2-chloro-3-[4-(chloromethyl)triazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-6-5-14(13-12-6)7-2-1-3-11-8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLAPKYTCOCUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




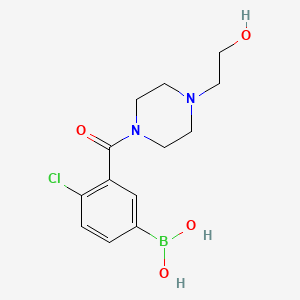
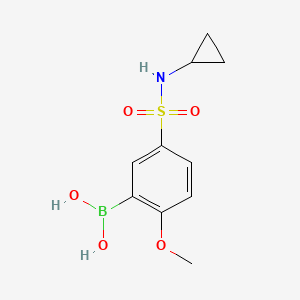
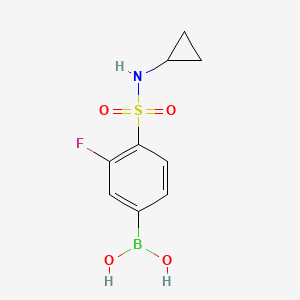


![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)
